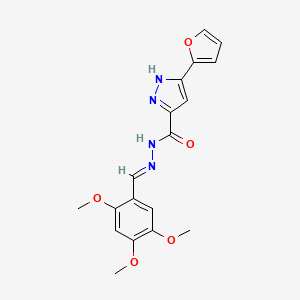

(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-5-carbohydrazide family, characterized by a pyrazole core substituted with a hydrazone moiety. Its structure includes:

- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Carbohydrazide group: A hydrazide (-CONHNH₂) linked to the pyrazole’s C5 position.

- 2,4,5-Trimethoxybenzylidene: A benzaldehyde-derived hydrazone with three methoxy groups at positions 2, 4, and 3. The (E)-configuration of the C=N bond is critical for molecular rigidity and interaction with biological targets .

This compound’s synthesis typically involves condensation of (E)-3-(furan-2-yl) acrylohydrazide with 2,4,5-trimethoxybenzaldehyde. Its conformational and electronic properties have been studied via NMR, X-ray crystallography, and density functional theory (DFT) .

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-24-15-9-17(26-3)16(25-2)7-11(15)10-19-22-18(23)13-8-12(20-21-13)14-5-4-6-27-14/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVAHLHZCDSGMA-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 356.38 g/mol

The presence of the furan ring and trimethoxybenzylidene moiety contributes to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study reported that various pyrazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

| Compound | Target Bacteria | Activity |

|---|---|---|

| (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | E. coli | High |

| S. aureus | Moderate | |

| P. aeruginosa | Low |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In various models of inflammation, including carrageenan-induced paw edema in rats, compounds similar to (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide have demonstrated substantial inhibition of inflammatory markers such as TNF-α and IL-6.

| Study | Compound Tested | Inhibition (%) |

|---|---|---|

| Sharath et al. | Pyrazole Derivative A | 84.2% |

| Bandgar et al. | Pyrazole Derivative B | 76% |

Anticancer Activity

The anticancer potential of pyrazoles has been widely studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, a recent study indicated that specific pyrazole derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis.

Synthesis and Evaluation

A significant study synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesis involved reacting furan derivatives with hydrazine to form the pyrazole core, followed by further modifications to enhance biological activity.

-

Synthesis Methodology :

- Reactants: Furan derivative + Hydrazine hydrate

- Conditions: Reflux in ethanol

- Purification: Column chromatography

-

Biological Evaluation :

- Assays conducted included antimicrobial susceptibility tests and anti-inflammatory assays.

- Results indicated that several synthesized compounds had superior activity compared to standard drugs.

Comparaison Avec Des Composés Similaires

Pyrazole-5-carbohydrazide derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Variations and Substituent Effects

| Compound Name | Substituents on Pyrazole (Position 3) | Benzylidene Group Substitution | Key Structural Features |

|---|---|---|---|

| (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | Furan-2-yl | 2,4,5-Trimethoxy | High steric bulk, electron-donating groups |

| (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) | 5-Methyl | 4-Methoxy | Smaller substituent, moderate polarity |

| (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) | Phenyl | 2,4-Dichloro | Electron-withdrawing groups, increased lipophilicity |

| (E)-N-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide | Furan-2-yl | 4-Chloro | Halogen substitution, planar geometry |

| (E)-3-cyclopropyl-N-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | Cyclopropyl | 2,4,5-Trimethoxy | Non-aromatic substituent, increased strain |

Key Observations :

- Electron-Donating vs.

- Steric Effects : The bulky trimethoxybenzylidene group may reduce conformational flexibility but improve binding specificity .

Conformational Dynamics

- Target Compound : NMR studies suggest a preference for the antiperiplanar (apE) conformation (C=C and C=N bonds in trans configuration), stabilized by intramolecular hydrogen bonding and reduced steric clash .

- E-MBPC and E-DPPC : Derivatives with smaller substituents (e.g., 4-methoxy or chloro) exhibit mixed synperiplanar (spE) and apE conformations, influenced by solvent polarity .

Electronic Properties via DFT Studies

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Solubility (LogP) |

|---|---|---|---|

| Target Compound | 4.2 | 6.8 | 2.1 |

| E-MBPC | 4.5 | 5.3 | 1.8 |

| E-DPPC | 3.9 | 7.1 | 3.5 |

| 4-Chloro Analog () | 4.0 | 6.5 | 2.9 |

Insights :

- HOMO-LUMO Gap : The target compound’s higher gap (4.2 eV) suggests lower reactivity compared to E-DPPC (3.9 eV), aligning with its electron-rich trimethoxy group .

- Dipole Moment : The high dipole moment (6.8 Debye) reflects strong polarity, enhancing solubility in polar solvents compared to E-MBPC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.